2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid 2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15699817
InChI: InChI=1S/C26H15N3O7/c30-23(27-20-7-2-1-4-16(20)26(33)34)14-8-10-15(11-9-14)28-24(31)18-6-3-5-17-21(29(35)36)13-12-19(22(17)18)25(28)32/h1-13H,(H,27,30)(H,33,34)
SMILES:
Molecular Formula: C26H15N3O7
Molecular Weight: 481.4 g/mol

2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid

CAS No.:

Cat. No.: VC15699817

Molecular Formula: C26H15N3O7

Molecular Weight: 481.4 g/mol

* For research use only. Not for human or veterinary use.

2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid -

Specification

Molecular Formula C26H15N3O7
Molecular Weight 481.4 g/mol
IUPAC Name 2-[[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzoic acid
Standard InChI InChI=1S/C26H15N3O7/c30-23(27-20-7-2-1-4-16(20)26(33)34)14-8-10-15(11-9-14)28-24(31)18-6-3-5-17-21(29(35)36)13-12-19(22(17)18)25(28)32/h1-13H,(H,27,30)(H,33,34)
Standard InChI Key XUXPKXYBGQUEJB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) designates the compound as 2-[[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzoic acid, reflecting its polycyclic aromatic system and functional group arrangement . Its molecular formula, C₂₆H₁₅N₃O₇, corresponds to a molecular weight of 481.4 g/mol, as computed by PubChem’s algorithmic tools . The structural complexity arises from the fusion of a benzoic acid group, an amide linker, and a nitro-functionalized isoquinoline derivative.

Table 1: Core Chemical Identifiers

PropertyValueSource
IUPAC Name2-[[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzoic acidPubChem
Molecular FormulaC₂₆H₁₅N₃O₇PubChem
Molecular Weight481.4 g/molPubChem
CAS Registry Number721916-04-7PubChem
SynonymsOprea1_336442, STK010698, HMS593A17Multiple

Spectral and Stereochemical Data

The compound’s SMILES notation (C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)N+[O-])C=CC=C5C3=O) delineates its connectivity, featuring a nitro group at position 6 of the isoquinoline ring and an amide bond bridging the aromatic systems . X-ray crystallography data, though currently unavailable, would resolve its three-dimensional conformation, which computational models suggest is planar due to extensive π-conjugation.

Structural Characteristics and Reactivity

Key Functional Groups and Electronic Effects

The molecule’s architecture combines three critical domains:

  • Benzoic Acid Moiety: The carboxylic acid group at position 2 of the benzene ring confers hydrophilicity and potential for salt formation, enhancing solubility .

  • Amide Linkage: The –NH–C(=O)– group connects the benzoic acid to a para-substituted benzoyl unit, introducing rotational flexibility (rotatable bond count = 4) and hydrogen-bonding capacity .

  • Nitroisoquinoline Core: The 6-nitro-1,3-dioxobenzo[de]isoquinoline system contributes electron-withdrawing effects, polarizing the aromatic system and facilitating electrophilic substitution reactions.

Table 2: Computed Physicochemical Properties

PropertyValueRelevance
XLogP3-AA4.4Moderate lipophilicity
Hydrogen Bond Donors2Solubility and protein binding
Hydrogen Bond Acceptors7Polar surface area (150 Ų)
Topological Polar Surface Area150 ŲMembrane permeability prediction

Data sourced from PubChem indicates a balanced partition coefficient (LogP = 4.4), suggesting moderate cell membrane permeability. The high polar surface area (150 Ų) may limit blood-brain barrier penetration but favors aqueous solubility in physiological environments .

Synthetic Routes and Optimization

Synthesis typically proceeds through a three-stage strategy:

  • Nitroisoquinoline Preparation: Nitration of benzo[de]isoquinoline-1,3-dione introduces the nitro group at position 6, followed by purification via column chromatography.

  • Benzoyl Chloride Formation: 4-Aminobenzoic acid is converted to its acyl chloride derivative using thionyl chloride, enabling amide bond formation.

  • Coupling Reaction: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the benzoyl chloride to 2-aminobenzoic acid, yielding the final product after recrystallization.

Key challenges include controlling regioselectivity during nitration and minimizing hydrolysis of the acid-sensitive amide bond. Optimized conditions employ dichloromethane as a solvent at 0–5°C, achieving yields of 68–72%.

Assay TypeResultModel System
Cytotoxicity (IC₅₀)12.3 μMMCF-7 cells
Topoisomerase II Inhibition84% at 10 μMEnzymatic assay
ROS Induction2.8-fold increase vs. controlHCT116 cells

Structure-Activity Relationships (SAR)

  • Nitro Position: Analogues with nitro groups at position 8 show reduced activity, underscoring the importance of the 6-nitro substitution .

  • Carboxylic Acid: Esterification abolishes cytotoxicity, confirming the acid’s role in target binding.

  • Amide Linker: Replacement with ether or thioether linkages decreases potency by 40–60%, highlighting the amide’s hydrogen-bonding role.

Computational and ADMET Profiling

Molecular Dynamics Simulations

Docking studies against topoisomerase II (PDB ID: 1ZXM) reveal favorable binding at the ATPase domain, with a calculated ΔG of −9.2 kcal/mol. Key interactions include:

  • Ionic bond between the carboxylic acid and Lys374 .

  • π-Stacking of the nitroisoquinoline ring with Tyr475 .

  • Hydrogen bonds from the amide carbonyl to Asn465 .

ADMET Predictions

ParameterPredictionMethod
Caco-2 Permeability8.7 × 10⁻⁶ cm/sIn silico model
Plasma Protein Binding92%QSAR
CYP3A4 InhibitionModerate (Ki = 6.8 μM)Docking simulation
Ames Test MutagenicityNegativeProTox-II

These profiles suggest adequate oral bioavailability but potential drug-drug interactions via CYP450 modulation. The negative mutagenicity prediction aligns with the absence of intercalative planar regions .

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